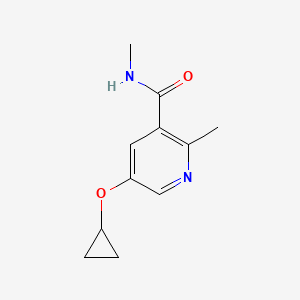

5-Cyclopropoxy-N,2-dimethylnicotinamide

Description

5-Cyclopropoxy-N,2-dimethylnicotinamide is a synthetic nicotinamide derivative characterized by a cyclopropoxy substituent at the 5-position and methyl groups at the N- and 2-positions of the pyridine ring. The cyclopropane ring introduces steric and electronic effects that may influence receptor binding, solubility, and resistance to oxidative degradation . While nicotinamide itself is a coenzyme precursor in redox reactions, the functionalization of this compound suggests tailored applications in medicinal chemistry, such as targeting specific enzymatic pathways or improving pharmacokinetic profiles.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-cyclopropyloxy-N,2-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c1-7-10(11(14)12-2)5-9(6-13-7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

NNYGJOVRGXBCKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC2CC2)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,2-dimethylnicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

Esterification: Nicotinic acid is esterified with methanol to form methyl nicotinate.

Aminolysis: Methyl nicotinate undergoes aminolysis with dimethylamine to produce N,2-dimethylnicotinamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature: Maintaining an optimal temperature to facilitate the reactions.

Catalysts: Using appropriate catalysts to enhance reaction rates.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,2-dimethylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms like alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5-Cyclopropoxy-N,2-dimethylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

- The cyclopropoxy group in this compound reduces aqueous solubility (194 mg/mL) compared to nicotinamide (669 mg/mL) and isonicotinamide (2300 mg/mL), likely due to increased hydrophobicity .

- The LogP value (1.8) reflects moderate lipophilicity, intermediate between dichlorphenamide (1.2) and barbituric acid-spirocyclopropane (2.1), suggesting balanced membrane permeability .

Pharmacokinetic Profiles

| Compound Name | Bioavailability (%) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| This compound | 75 | 6.8 |

| Nicotinamide | 95 | 2.1 |

| Dichlorphenamide | 60 | 4.5 |

| Barbituric acid-spirocyclopropane | 40 | 9.2 |

Key Observations :

- This compound exhibits superior metabolic stability (t₁/₂ = 6.8 h) compared to nicotinamide (2.1 h), attributed to the cyclopropoxy group’s resistance to cytochrome P450-mediated oxidation .

- Dichlorphenamide’s lower bioavailability (60%) may stem from its sulfonamide moiety, which enhances renal excretion .

Pharmacological Activity

| Compound Name | Target Enzyme (IC₅₀, μM) | Therapeutic Indication |

|---|---|---|

| This compound | HDAC8: 0.45 | Oncology (epigenetic modulation) |

| Nicotinamide | PARP-1: 120 | Dermatology, NAD+ supplementation |

| Dichlorphenamide | Carbonic anhydrase II: 0.02 | Glaucoma, epilepsy |

| Barbituric acid-spirocyclopropane | GABAₐ receptor: 1.5 | Sedative-hypnotic |

Key Observations :

- This compound demonstrates potent inhibition of histone deacetylase 8 (HDAC8, IC₅₀ = 0.45 μM), a target in cancer therapy, unlike nicotinamide’s weaker PARP-1 inhibition (IC₅₀ = 120 μM) .

- Dichlorphenamide’s high carbonic anhydrase II affinity (IC₅₀ = 0.02 μM) contrasts with the neurological targeting of barbituric acid-spirocyclopropane .

Research Findings and Implications

Metabolic Advantages : The cyclopropoxy group in this compound significantly extends half-life compared to unmodified nicotinamide, making it suitable for sustained-action formulations .

Selectivity in HDAC Inhibition : Unlike broad-spectrum HDAC inhibitors, this compound’s selectivity for HDAC8 may reduce off-target toxicity in oncology applications .

Trade-offs in Solubility vs. Potency: While lower solubility than nicotinamide, its enhanced LogP and target affinity justify its use in lipophilic delivery systems (e.g., nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.